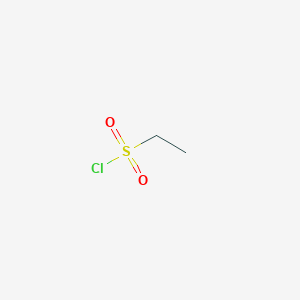
2-Chloro-4,6,8-trimethylquinoline
Vue d'ensemble
Description
2-Chloro-4,6,8-trimethylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.68 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6,8-trimethylquinoline consists of a quinoline ring system with chlorine and methyl groups attached .Physical And Chemical Properties Analysis
2-Chloro-4,6,8-trimethylquinoline is a solid compound . Its empirical formula is C12H12ClN and it has a molecular weight of 205.68 .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
- 2-Chloro-4,6,8-trimethylquinoline derivatives have been utilized in catalysis, particularly in C–N coupling reactions. A study by Fotie et al. (2012) describes the preparation of dimeric 1,2-dihydro-2,2,4-trimethylquinolines via a silver-catalyzed dimerization, showcasing the use of 2-Chloro-4,6,8-trimethylquinoline in facilitating C–N bond formation in organic synthesis (Fotie et al., 2012).
Synthesis and Structural Studies
- The compound has been involved in the synthesis of various heterocyclic compounds. For example, Tkachev et al. (2017) reported on the synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, indicating the role of 2-Chloro-4,6,8-trimethylquinoline in the formation of complex molecules with potential applications in chemical research (Tkachev et al., 2017).
Chemical Synthesis and Biological Evaluation
- The versatility of 2-Chloro-4,6,8-trimethylquinoline is evident in its use in the synthesis of biologically active compounds. A study by Liu et al. (2007) discusses the synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline, illustrating its use in creating compounds with potential pharmacological applications (Liu et al., 2007).
Antioxidant Applications
- Blaszczyk et al. (2013) explored the use of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) as an antioxidant in animal feed. This research highlights the potential of derivatives of 2-Chloro-4,6,8-trimethylquinoline in protecting against lipid peroxidation (Blaszczyk et al., 2013).
Chemosensory Applications
- Prodi et al. (2001) developed a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that responds selectively to Cd2+ ions, demonstrating a potential application of 2-Chloro-4,6,8-trimethylquinoline derivatives in the development of chemosensors for heavy metal detection (Prodi et al., 2001).
Safety And Hazards
When handling 2-Chloro-4,6,8-trimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2-chloro-4,6,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGNYILIXTHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296526 | |
| Record name | 2-chloro-4,6,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6,8-trimethylquinoline | |
CAS RN |
139719-24-7 | |
| Record name | 2-Chloro-4,6,8-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139719-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4,6,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)








